N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide
Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to an adamantane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of appropriate precursors such as 1,3-dicarbonyl compounds with hydrazine derivatives . The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The adamantane carboxamide moiety is then introduced through an amide coupling reaction, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the adamantane moiety.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Amide Coupling: EDCI or DCC in the presence of a base like triethylamine.
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the adamantane moiety provides structural stability and enhances lipophilicity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,N-dimethylamine
- 3,5-dimethyl-1H-pyrazole derivatives
- Adamantane-based carboxamides
Uniqueness
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-adamantanecarboxamide is unique due to its combination of a brominated pyrazole ring and an adamantane carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrN3O/c1-12-17(20)13(2)23(22-12)5-3-4-21-18(24)19-9-14-6-15(10-19)8-16(7-14)11-19/h14-16H,3-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALTZZMECQTLER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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